

Technical Support Center: Z-LEU-MET-OH Purification & Handling

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Compound of Interest

Compound Name: Z-LEU-MET-OH

CAS No.: 18830-16-5

Cat. No.: B096783

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Executive Summary: The Z-Leu-Met-OH Profile

Z-Leu-Met-OH is a protected dipeptide often used as an intermediate in enzymatic studies or fragment condensation. Its purification presents a "contradictory" physicochemical profile:

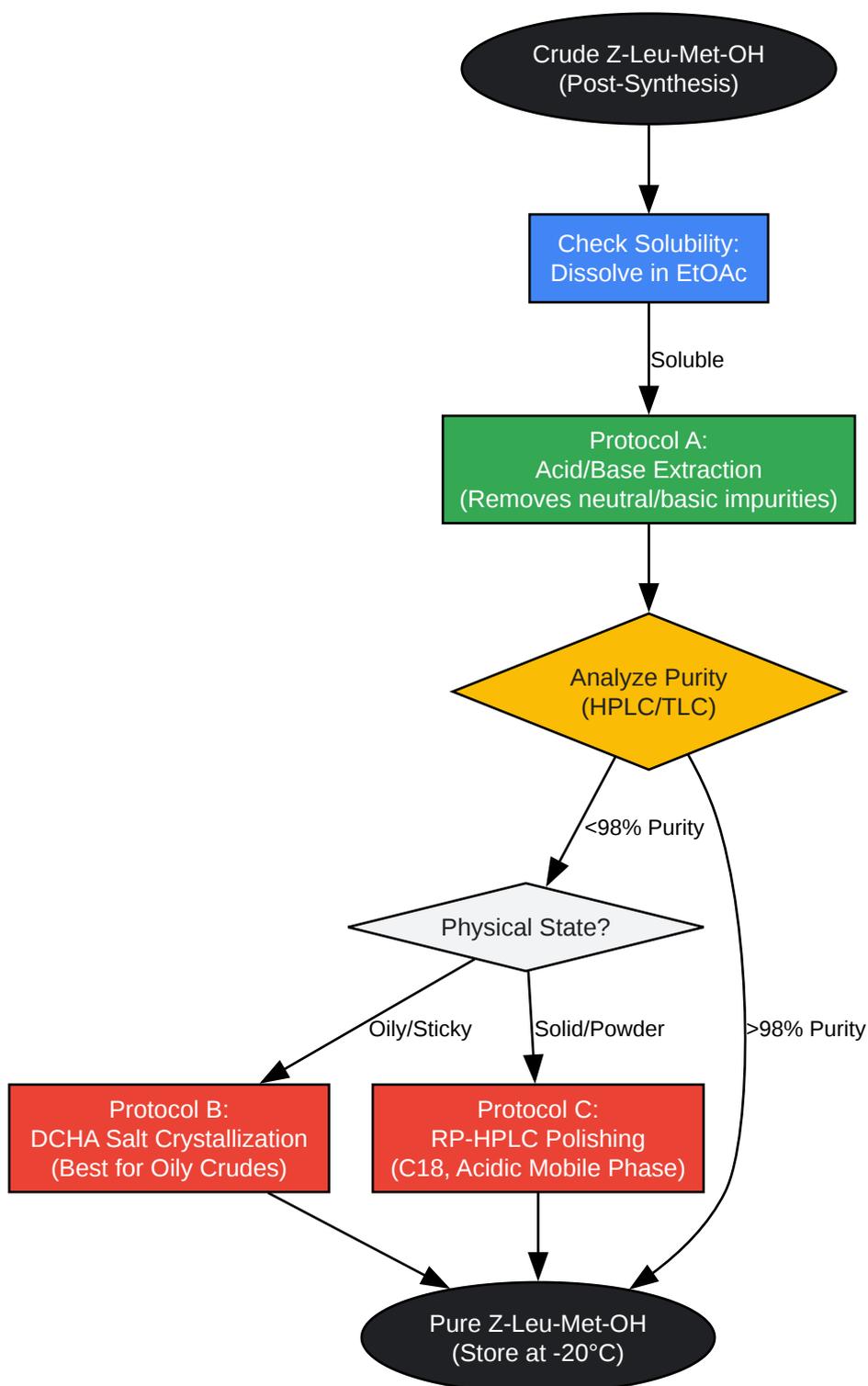
- **Hydrophobic N-terminus (Z-Leu):** Drives solubility in organic solvents (EtOAc, DCM) and promotes aggregation.
- **Oxidizable Side Chain (Met):** Highly susceptible to oxidation into Methionine Sulfoxide [Met(O)], creating polar impurities that are difficult to separate.
- **Acidic C-terminus (-OH):** Allows for acid/base extraction strategies but requires careful pH control to prevent precipitation during aqueous workups.

This guide prioritizes non-chromatographic purification (Acid/Base Extraction) as the primary cleanup method due to its efficiency for Z-protected fragments, followed by RP-HPLC for final polishing.

Critical Workflow Visualization

Figure 1: Decision Logic for Z-Leu-Met-OH Purification

This flowchart illustrates the optimal purification pathway based on crude purity and physical state (oil vs. solid).



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Caption: Logical workflow for purifying **Z-Leu-Met-OH**, prioritizing extraction and crystallization before preparative chromatography.

Troubleshooting & FAQs

Module A: Solubility & Handling

Q: My **Z-Leu-Met-OH** crude is an oily residue that won't solidify. How do I handle this? A: Z-protected peptides, particularly those with Leucine, often form "oils" or "foams" due to trapped solvent and hydrophobic interactions.

- The Fix: Do not attempt to scrape the oil. Dissolve it in a small amount of Ethyl Acetate (EtOAc) and precipitate it by adding cold Hexane or Petroleum Ether dropwise with vigorous stirring.
- Alternative: If the free acid remains oily, convert it to a Dicyclohexylamine (DCHA) salt.^[1] Add 1.0 equivalent of DCHA to the peptide in EtOAc. The DCHA salt of **Z-Leu-Met-OH** is highly crystalline and easier to filter [1].

Q: Which solvents should I avoid? A: Avoid Chlorinated solvents (DCM/Chloroform) if storing for long periods, as they can become acidic over time. Strictly avoid DMSO during workup unless necessary, as it is an oxidant that promotes Methionine oxidation to sulfoxide [2].

Module B: Preventing Methionine Oxidation

Q: I see a "split peak" or a pre-peak on my HPLC (approx -2 to -4 min shift). What is this? A: This is likely Methionine Sulfoxide [Met(O)]. The Z-Leu-Met(O)-OH species is more polar than the native peptide and elutes earlier on Reverse Phase (C18) columns.

Q: How do I prevent this oxidation during purification? A: Methionine is sensitive to atmospheric oxygen and peroxides in solvents.

- Degas Solvents: Vigorously degas all buffers and organic solvents (Helium sparge or sonication under vacuum) before use.
- Scavengers: If performing an acidic cleavage or workup, add 0.1% Thioanisole or Dimethylsulfide (DMS) to the solvent. These act as "sacrificial" reductants [3].
- Avoid Peroxides: Use fresh ethers (THF, Diethyl Ether) and check for peroxide formation.

Q: Can I salvage oxidized Z-Leu-Met(O)-OH? A: Yes. You can reduce it back to the native state.

- Protocol: Dissolve the peptide in TFA containing Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS). The reaction typically completes in 30–60 minutes at 0°C. The iodine formed must be washed away with ascorbic acid or thiosulfate during workup [4].

Module C: Purification Protocols

Protocol A: Acid/Base Extraction (The "Wash" Method)

Best for: Removing unreacted coupling reagents, Z-Leu-OH, or non-acidic impurities.

Mechanism: **Z-Leu-Met-OH** has a free Carboxylic Acid (COOH). We can toggle its solubility by changing pH.

Step	Action	Rationale
1	Dissolve crude in Ethyl Acetate (EtOAc).	Solubilizes the hydrophobic Z-Leu backbone.
2	Wash with 1M HCl or KHSO ₄ (2x).	Removes basic impurities (unreacted amines, urea derivatives).
3	Extract with 5% NaHCO ₃ (3x).	CRITICAL: The Z-Leu-Met-OH (as carboxylate) moves to the Aqueous Layer. Impurities stay in Organic.
4	Discard Organic Layer.	Removes non-acidic hydrophobic byproducts.
5	Acidify Aqueous Layer (pH ~2) with HCl.	Reprotonates Z-Leu-Met-OH, forcing it to precipitate or become extractable.
6	Extract back into fresh EtOAc.	Recovers purified peptide.
7	Dry (Na ₂ SO ₄) and Evaporate.	Final isolation.

Protocol B: RP-HPLC Conditions

Best for: Final polishing to >98% purity.

- Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge), 5 μ m, 100Å.
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic Acid).
- Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
- Gradient: 30% B to 70% B over 30 minutes.
 - Note: **Z-Leu-Met-OH** is hydrophobic; it will elute late. Start higher than standard peptide gradients (usually start >20% B).
- Detection: 214 nm (Amide bond) and 254 nm (Z-group aromatic ring).

Advanced Technical Insight: Catalytic Hydrogenation Warning

Critical Warning for Downstream Processing: If your next step involves removing the Z-group to yield H-Leu-Met-OH, Standard Pd/C Hydrogenation will FAIL.

Reason: The sulfur atom in Methionine poisons Palladium catalysts, halting the reaction [5].

Solution:

- Alternative Deprotection: Use HBr in Acetic Acid (Acidolysis) to remove the Z-group. This is harsh but effective for Met-containing peptides.
- Catalytic Additives: If hydrogenation is mandatory, use Pd-black (higher loading) and add a base like Triethylamine or perform the reaction in Liquid Ammonia, which can sometimes mitigate poisoning, though this is difficult for **Z-Leu-Met-OH** specifically. Acidolysis is preferred.

References

- News-Medical. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [\[Link\]](#)

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